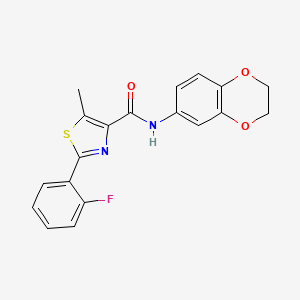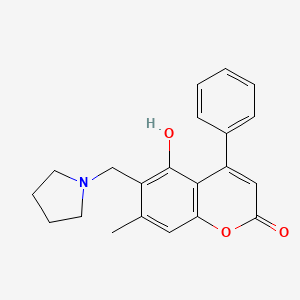![molecular formula C16H15N5O4S B11154639 N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B11154639.png)
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with an ethylsulfonyl group, a hydroxyphenyl group, and a tetrazolyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the ethylsulfonyl group, and the attachment of the tetrazolyl group. Common synthetic routes may involve:
Formation of Benzamide Core: This step often involves the reaction of an appropriate aniline derivative with a benzoyl chloride under basic conditions to form the benzamide.
Introduction of Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonation reactions using reagents like ethylsulfonyl chloride.
Attachment of Tetrazolyl Group: The tetrazolyl group can be introduced through cycloaddition reactions involving azides and nitriles under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3-(1H-tetrazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The ethylsulfonyl group may enhance its solubility and bioavailability, while the tetrazolyl group can interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar functional groups but different applications.
3-Benzyl-2-hydroxy-N-phenylbenzamide: Shares the benzamide core but differs in substituents and applications.
Uniqueness
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3-(1H-tetrazol-1-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H15N5O4S |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(5-ethylsulfonyl-2-hydroxyphenyl)-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H15N5O4S/c1-2-26(24,25)13-6-7-15(22)14(9-13)18-16(23)11-4-3-5-12(8-11)21-10-17-19-20-21/h3-10,22H,2H2,1H3,(H,18,23) |
InChI Key |
ZEODOQOCFVHLEM-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(4-methylphenyl)sulfonyl]-L-isoleucinate](/img/structure/B11154556.png)
![ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11154559.png)
![1-(2-methoxyphenyl)-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B11154570.png)

![5-(3,4-Dimethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B11154601.png)

![N-[4-(aminosulfonyl)phenethyl]-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide](/img/structure/B11154611.png)
![2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B11154615.png)
![methyl 2-methyl-5-[4-(methylsulfanyl)phenyl]-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate](/img/structure/B11154620.png)
![2-oxo-4-propyl-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11154640.png)
![(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11154641.png)
![7-methyl-9-[(3-oxobutan-2-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11154644.png)
![(7E)-N-hydroxy-2,3-dimethyl-5-phenyl-7H-furo[3,2-g]chromen-7-imine](/img/structure/B11154648.png)

